3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-fluorophenylacetic acid under acidic conditions to form the intermediate. This intermediate is then cyclized using a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
Compared to similar compounds, 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of both methoxy and fluorophenyl groups, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-27-21-10-8-15(12-23(21)28-2)19-11-16-7-9-18(13-22(16)30-24(19)26)29-14-17-5-3-4-6-20(17)25/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLXNGOUMYIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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